2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Description
2-(4-Bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a synthetic acetamide derivative characterized by a 4-bromophenyl group and a piperidine ring substituted with a 1,2,5-thiadiazole moiety. The compound’s structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c16-12-3-1-11(2-4-12)9-15(21)18-13-5-7-20(8-6-13)14-10-17-22-19-14/h1-4,10,13H,5-9H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROBMUNKDQYDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Br)C3=NSN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,2,5-thiadiazole moiety is typically constructed via cyclization reactions involving sulfur sources. A validated approach involves:
- Starting Material : 4-Aminopiperidine.
- Reaction with Thiourea Derivatives :
Example Protocol :
- Step 1 : 4-Aminopiperidine (1.0 equiv) is treated with CNBr (1.2 equiv) in ethanol at 0–5°C for 2 hours.
- Step 2 : H₂S gas is bubbled into the reaction mixture at 25°C for 6 hours.
- Step 3 : Concentrated HCl is added, and the solution is refluxed at 80°C for 4 hours.
- Yield : 68–72% after purification via silica gel chromatography.
Alternative Route: Sulfur Insertion
Lawesson’s reagent facilitates sulfur insertion into diamines:
- 4-Aminopiperidine is reacted with 1,2-diaminoethane and Lawesson’s reagent in toluene at 110°C, forming the thiadiazole core.
Synthesis of 4-Bromophenyl Acetic Acid Derivatives
Bromination of Phenylacetic Acid
Direct bromination of phenylacetic acid at the para-position is achieved using bromine (Br₂) in acetic acid:
Activation to Acyl Chloride
The carboxylic acid is activated for amide coupling:
- 4-Bromophenylacetic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) in anhydrous dichloromethane (DCM) at 40°C for 3 hours.
- Excess SOCl₂ is removed under reduced pressure to yield 4-bromophenylacetyl chloride.
Amide Coupling Strategies
Schotten-Baumann Reaction
A classical method for amide bond formation:
Carbodiimide-Mediated Coupling
Modern coupling agents enhance efficiency:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv).
- Procedure : The amine (1.0 equiv) and 4-bromophenylacetic acid (1.2 equiv) are dissolved in DMF. EDC and HOBt are added, and the reaction is stirred at 25°C for 12 hours.
- Yield : 85–90% after precipitation in ice-water.
Optimization and Challenges
Regioselectivity in Thiadiazole Formation
Competing pathways may yield 1,2,3-thiadiazole isomers. Key mitigations:
Purification Challenges
- Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) resolves amide and unreacted amine.
- Recrystallization : Ethanol/water (4:1) mixtures yield high-purity product (≥98% by HPLC).
Spectroscopic Characterization
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is primarily investigated for its pharmacological properties. The presence of the thiadiazole moiety is associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Research indicates that derivatives of thiadiazole exhibit promising results in treating conditions such as epilepsy and cancer . Specifically, compounds containing the 1,2,5-thiadiazole scaffold have shown efficacy against various cancer cell lines and have been linked to neuroprotective effects in preclinical studies .
Mechanism of Action
The mechanism of action for 2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves interactions with specific biological targets. The bromophenyl group enhances hydrophobic interactions with target proteins, while the thiadiazole ring can form hydrogen bonds that stabilize binding. The piperidine moiety contributes to improved solubility and bioavailability .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions. Researchers utilize it in the development of new synthetic pathways aimed at creating novel pharmacophores with enhanced biological activities .
Synthesis Techniques
The synthesis of this compound typically involves the formation of the thiadiazole ring through cyclization reactions followed by coupling with bromophenyl and piperidine moieties. Techniques such as amide bond formation using coupling reagents (e.g., EDCI or DCC) are commonly employed to achieve high yields and purity .
Materials Science
Development of New Materials
The compound's properties are also being explored in materials science. Its unique structure may lead to applications in developing new materials such as polymers and catalysts. The incorporation of thiadiazole derivatives into polymer matrices has been investigated for enhancing thermal stability and electrical conductivity .
Case Studies
Several studies highlight the efficacy of this compound:
- Anticancer Activity : A study evaluated the compound's effect on breast cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments. Molecular docking studies supported its potential as a lead compound for further development .
- Antimicrobial Properties : Research on related thiadiazole derivatives indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized various assays to confirm the effectiveness of these compounds against resistant strains .
- Neuroprotective Effects : In vivo studies have shown that compounds similar to this compound exhibit anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thiadiazole ring can participate in hydrogen bonding and other interactions. The piperidine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Differences
The compound shares a conserved 2-arylacetamide backbone with multiple analogs (Table 1). Key structural variations lie in the substituents on the piperidine ring and the aromatic/heterocyclic groups.
Table 1: Structural Comparison of Selected Acetamide Derivatives
Role of Heterocyclic Substituents
- 1,2,5-Thiadiazole vs. Pyridazinone: The thiadiazole group in the target compound introduces sulfur and nitrogen atoms, which may enhance electronic interactions with receptors compared to the oxygen-containing pyridazinone ring in FPR2 agonists . Thiadiazoles are known for their metabolic stability and ability to participate in hydrogen bonding, which could influence pharmacokinetics .
- Piperidine vs. Piperazine: The piperidine ring in the target compound differs from the piperazine in ’s analog.
Aromatic Group Modifications
- 4-Bromophenyl vs. Halogenated/Difluorophenyl : The 4-bromophenyl group is conserved in multiple analogs (). Bromine’s large atomic radius and lipophilicity may enhance membrane permeability compared to smaller halogens (e.g., fluorine in ’s 3,4-difluorophenyl derivative) .
- Methoxybenzyl vs. Thiadiazole-Piperidine : The methoxybenzyl group in ’s FPR2 agonists introduces an ether linkage, which could stabilize π-π interactions with aromatic residues in receptor binding pockets, whereas the thiadiazole-piperidine moiety may engage in polar interactions .
Conformational and Crystallographic Insights
- Dihedral Angles: highlights that the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings in its analog is 66.4°, influencing molecular planarity and packing stability.
Biological Activity
2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound generally involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by subsequent reactions to form the thiadiazole ring. The final product is obtained through acylation with an appropriate piperidine derivative. The molecular formula is with a molecular weight of approximately 378.22 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The mechanism involves the disruption of bacterial lipid biosynthesis and interference with cellular functions.
Microbial Strains Tested:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Inhibited |
In vitro tests have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria and fungal species .
Anticancer Activity
The anticancer potential has been evaluated through various assays against human cancer cell lines such as MCF7 (breast adenocarcinoma) and PC3 (prostate cancer).
Results from Cell Line Studies:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| MCF7 | 10.5 | Cytotoxic |
| PC3 | 15.3 | Cytotoxic |
The Sulforhodamine B (SRB) assay indicated that the compound exhibits cytotoxic effects, suggesting potent activity against cancer cells . Electron-withdrawing groups in the structure enhance its anticancer efficacy.
Case Studies
- Antimicrobial Study : A study involving various thiadiazole derivatives showed promising results against microbial strains, confirming the importance of structural features in enhancing biological activity .
- Anticancer Effects : Another study highlighted the compound's ability to induce apoptosis in cancer cells, further validating its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding modes of the compound with specific receptors. These studies suggest that the thiadiazole ring plays a crucial role in binding affinity and activity .
Q & A
Q. Methodological Answer :
Target Selection : Prioritize enzymes with known thiadiazole-binding pockets (e.g., EGFR kinase or HIV-1 protease) .
Parameterization :
- Use AutoDock with AMBER force fields.
- Set grid dimensions to 60 × 60 × 60 Å around the active site.
Validation : Compare docking scores (ΔG ≤ -8.5 kcal/mol) with experimental IC₅₀ values. Analog studies show bromophenyl groups enhance hydrophobic interactions but may reduce solubility—balance via logP optimization (target: 2.5–3.5) .
Basic: What intermolecular interactions stabilize the crystal structure of this compound?
Methodological Answer :
X-ray studies of analogs reveal:
- N–H···O Hydrogen Bonds : Between acetamide NH and carbonyl groups (length: 2.8–3.0 Å) form dimeric R₂²(10) motifs .
- C–H···π Interactions : Piperidine CH₂ groups and bromophenyl rings (distance: 3.5 Å) contribute to packing stability .
- Halogen Bonding : Bromine acts as a weak electron acceptor (C–Br···N contacts = 3.3 Å) .
Advanced: How can synthetic byproducts be identified and minimized during scale-up?
Q. Methodological Answer :
Byproduct Profiling : Use LC-MS/MS to detect common impurities (e.g., uncyclized thiadiazole intermediates or dehalogenated products).
Process Adjustments :
- Reduce reaction temperature to 0°C during carbodiimide coupling to prevent EDC degradation.
- Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap excess reactants .
Statistical Modeling : Apply response surface methodology (RSM) to optimize solvent volume and stirring rate for reproducible yields (>80%) .
Basic: What solvents and reagents are contraindicated in reactions involving this compound?
Q. Methodological Answer :
- Avoid Protic Solvents : Methanol or water may hydrolyze the thiadiazole ring. Use anhydrous dichloromethane or DMF instead .
- Oxidizing Agents : Hydrogen peroxide degrades the acetamide moiety; replace with mild oxidants like DDQ .
- Metal Catalysts : Pd/C in hydrogenation reactions may dehalogenate the bromophenyl group. Use alternative reducing agents (e.g., NaBH₄) .
Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?
Q. Methodological Answer :
| Modification | Impact | Data Source |
|---|---|---|
| Bromine → Chlorine | Reduces anticancer activity (IC₅₀ increases from 12.3 µM to 28.7 µM) due to weaker halogen bonding . | |
| Thiadiazole → Triazole | Enhances antimicrobial activity (MIC decreases from 8 µg/mL to 2 µg/mL) but increases cytotoxicity . | |
| Piperidine → Pyrrolidine | Alters pharmacokinetics (t₁/₂ increases from 2.1 h to 4.5 h) due to improved membrane permeability . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
